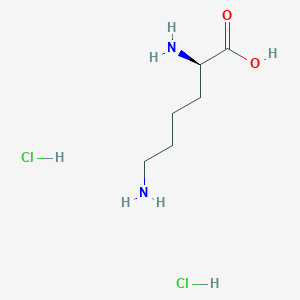

Lysine dihydrochloride, D-

Description

Historical Context of D-Amino Acid Research

The scientific journey of D-amino acids began with the perception of them as "unnatural" molecules, largely considered artifacts of chemical synthesis without a place in biology. nih.gov This perspective started to shift in the early 20th century with their discovery in the cell walls of bacteria. numberanalytics.com For a long time, their presence was thought to be a peculiarity of the microbial world. A pivotal, yet initially overlooked, discovery occurred in 1935 when Hans Krebs identified D-amino acid oxidase (DAO), an enzyme in mammals capable of catabolizing D-amino acids. frontiersin.orgchromatographyonline.com This finding suggested a physiological relevance that would not be fully appreciated for decades.

The 1950s brought reports of D-amino acids in insects and mollusks, broadening their known biological distribution. wikipedia.org However, a paradigm shift truly occurred in the 1980s and 1990s when researchers discovered significant concentrations of certain D-amino acids, such as D-serine and D-aspartate, in the mammalian brain. mdpi.commdpi.com This research linked D-amino acids directly to crucial functions like neurotransmission and hormonal regulation, cementing their status as a new class of signaling molecules and launching a new era of investigation into their roles in health and disease. nih.govmdpi.com

Stereochemical Significance and Biological Rarity of D-Lysine

The fundamental dogma of protein synthesis dictates that ribosomes exclusively incorporate L-amino acids, making D-isomers biologically rare in eukaryotes. libretexts.orgwikipedia.org The significance of D-Lysine lies in this stereochemical distinction. Its structure is a mirror image of L-Lysine, which prevents it from participating in mainstream protein synthesis. numberanalytics.com This "unnatural" configuration is, however, a key feature in other biological contexts.

In the bacterial kingdom, D-amino acids like D-alanine and D-glutamate are essential components of the peptidoglycan cell wall, providing structural integrity. numberanalytics.comfrontiersin.org While less common, other D-amino acids, including D-lysine, have been identified as bacterial and fungal metabolites. jst.go.jpnih.gov The presence of D-amino acids in peptides, often incorporated by non-ribosomal peptide synthetases, confers resistance to degradation by proteases, which are stereospecific for L-peptide bonds. nih.govformulationbio.com

The metabolism of D-lysine is also stereospecific. The discovery of enzymes such as D-ornithine/lysine (B10760008) decarboxylase (DOKDC), which specifically acts on D-lysine and D-ornithine, underscores that organisms have evolved distinct pathways to process these molecules. acs.orgnih.gov This stereochemical specificity is exploited in biochemical research. For instance, when coating culture surfaces, poly-D-lysine is often preferred over poly-L-lysine. Because cells cannot readily digest the D-form, it provides a stable attachment matrix without the potential for cellular disruption that could arise from the excessive uptake and metabolism of L-lysine. mpbio.com

Overview of Current Research Trajectories for D-Lysine Dihydrochloride (B599025)

Current research leverages the unique properties of D-Lysine Dihydrochloride and its derivatives in several key areas of chemical biology and biochemistry.

Cell Culture and Neuroscience: A primary application is the use of poly-D-lysine, a polymer synthesized from D-lysine, as a coating for cell culture plates and other surfaces. This synthetic extracellular matrix promotes the adhesion of cells, particularly neuronal cells, by creating a positively charged surface that interacts with the negatively charged cell membrane. fishersci.se Its resistance to cellular proteases ensures a stable environment for long-term cultures, making it an indispensable tool in neuroscience and tissue engineering. mpbio.com

Peptide Synthesis and Drug Development: The incorporation of D-lysine into synthetic peptides is a critical strategy for developing more robust therapeutics. formulationbio.com Replacing an L-lysine with a D-lysine residue can dramatically increase a peptide's half-life in the body by making it resistant to enzymatic degradation. nih.gov This approach is used to enhance the stability and bioavailability of peptide-based drugs. nih.govnih.gov

Bioconjugation and Chemical Biology Tools: Modified D-lysine derivatives are powerful tools in chemical biology. For example, Nε-Azido-D-Lysine hydrochloride is used in "click chemistry," a set of highly efficient and specific reactions. chemimpex.comchemimpex.com This allows researchers to attach fluorescent tags, drugs, or other molecules to peptides and proteins, facilitating studies on protein interactions, drug delivery, and cellular imaging. chemimpex.combaseclick.eu

Metabolic and Analytical Studies: Isotopically labeled versions of lysine, such as DL-Lysine-d9 dihydrochloride, serve as essential internal standards for quantitative analysis by mass spectrometry. These stable isotope-labeled compounds allow for precise tracking and measurement of lysine metabolism in complex biological samples, aiding research in areas like metabolic disorders.

Data Tables

Table 1: Physical and Chemical Properties of D-Lysine Dihydrochloride This table is interactive. Click on the headers to sort the data.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2,6-diaminohexanoic acid;dihydrochloride | researchgate.net |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | researchgate.net |

| Molecular Weight | 219.11 g/mol | researchgate.net |

| Appearance | White crystalline powder | |

| Melting Point | 266 °C (decomposes) | wikipedia.org |

| Solubility | Soluble in water | wikipedia.org |

| CAS Number | 10303-72-7 | researchgate.net |

Table 2: Physical and Chemical Properties of D-Lysine Monohydrochloride This table is interactive. Click on the headers to sort the data.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2,6-diaminohexanoic acid;hydrochloride | thieme-connect.com |

| Molecular Formula | C₆H₁₅ClN₂O₂ | wikipedia.orgthieme-connect.com |

| Molecular Weight | 182.65 g/mol | wikipedia.orgthieme-connect.com |

| Appearance | White crystalline powder | thieme-connect.com |

| Melting Point | 266 °C (decomposes) | wikipedia.org |

| Solubility | Soluble in water | wikipedia.org |

| CAS Number | 7274-88-6 | wikipedia.orgthieme-connect.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10303-72-7 | |

| Record name | Lysine dihydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSINE DIHYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTG83G8FBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic and Stereoselective Preparation Methodologies

Chemical Synthesis Approaches for D-Lysine Dihydrochloride (B599025)

Chemical synthesis provides robust methods for producing D-lysine, often involving the separation of racemic mixtures or the use of chiral precursors. These techniques are fundamental for obtaining the desired D-enantiomer with high purity.

Racemization and Enantiomeric Resolution Techniques

A common strategy for D-lysine production begins with the more readily available L-lysine. mdpi.com Chemical racemization can be achieved by heating L-lysine hydrochloride in a suitable solvent like glacial acetic acid with a catalyst such as salicylaldehyde (B1680747). This process converts L-lysine into a DL-lysine mixture.

Once the racemic mixture is obtained, enantiomeric resolution is performed to isolate the D-lysine. This is often accomplished by using a chiral resolving agent, such as L-(-)-camphorsulfonic acid, which selectively precipitates with D-lysine to form a salt. google.com The D-lysine salt can then be isolated and purified. A pilot-scale study demonstrated the feasibility of this approach, achieving a high yield of DL-lysine hydrochloride per batch. However, chemical resolution can be inefficient and require expensive reagents. mdpi.com

A notable patented method involves the following key steps:

Racemization: Heating L-lysine hydrochloride at 95–105°C for 6–8 hours in glacial acetic acid with salicylaldehyde as a catalyst, achieving 96–97% racemization.

Acid Removal: Utilizing cation-exchange resins to remove hydrochloric acid. google.com

Resolution: Adding L-(-)-camphorsulfonic acid to precipitate the D-lysine complex. google.com

Crystallization: Washing with ethanol (B145695) and recrystallizing to isolate the final product.

Table 1: Comparison of Racemization and Resolution Techniques

| Method | Catalyst/Agent | Conditions | Outcome |

| Chemical Racemization | Salicylaldehyde | 95-105°C, 6-8h in glacial acetic acid | 96-97% racemization of L-lysine to DL-lysine |

| Enantiomeric Resolution | L-(-)-Camphorsulfonic acid | Precipitation from solution | Isolation of D-lysine camphorsulfonate salt google.com |

Regio- and Stereoselective Deuterium (B1214612) Labeling for Isotopic Tracing

Deuterium-labeled amino acids are crucial for metabolic studies and structural analysis of proteins using NMR spectroscopy. tandfonline.comnii.ac.jp The synthesis of stereoselectively deuterated D-lysine allows researchers to trace the molecule in biological systems and gain insights into its metabolic fate. tandfonline.com

Hydrogen-deuterium (H-D) exchange is a common method for introducing deuterium. This can be achieved by heating lysine (B10760008) in deuterated hydrochloric acid (DCl) and heavy water (D₂O). For example, refluxing at 80–100°C for 24–48 hours can result in selective deuteration. The efficiency of this exchange is dependent on factors like temperature and pH.

More advanced synthetic routes allow for highly specific labeling patterns. For instance, L-[5,5,6,6-D₄]lysine has been synthesized starting from L-pyroglutamic acid through a multi-step process involving cyanation of a deuterated intermediate followed by catalytic deuteration. nii.ac.jp Another approach enables the stereoselective synthesis of d₄-(S)-lysine from (S)-serine via a copper-mediated cross-coupling and subsequent platinum-catalyzed deuteration. thieme-connect.com These methods provide precise control over the location of deuterium atoms, which is essential for detailed structural and mechanistic studies. google.comresearchgate.net

Table 2: Deuterium Labeling Methods for Lysine

| Method | Starting Material | Key Steps | Labeled Product |

| H-D Exchange | Lysine | Refluxing in DCl/D₂O at 80-100°C | DL-Lysine-d9 |

| Asymmetric Synthesis | L-pyroglutamic acid | Cyanation, catalytic deuteration | L-[5,5,6,6-D₄]lysine nii.ac.jp |

| Stereoselective Synthesis | (S)-Serine | Cu-mediated cross-coupling, Pt-catalyzed deuteration | d₄-(S)-Lysine thieme-connect.com |

Derivatization Strategies for Research Intermediates

Derivatization of D-lysine is often necessary to create intermediates for further research or synthesis. For example, D-lysine lactam is a valuable chiral building block used in the synthesis of antibiotic intermediates and neurokinin receptor antagonists. caymanchem.com

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), D-lysine can be derivatized in a two-step process. This typically involves esterification with an alcohol (e.g., methanol (B129727) with HCl) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net This process converts the amino acid into a more volatile derivative suitable for GC-MS analysis. Furthermore, using deuterated reagents like CD₃OD for esterification allows for the in-situ preparation of stable isotope-labeled internal standards. researchgate.net

Another derivatization strategy involves attaching poly(L-lysine) to surfaces, which can then be modified with other molecules. For instance, the amino groups of a covalently attached poly(L-lysine) monolayer can be reacted with a bifunctional linker to introduce maleimide (B117702) groups, which are useful for attaching sulfhydryl-containing biomolecules. researchgate.net

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing D-lysine. mdpi.compreprints.org These biocatalytic approaches often operate under milder conditions and can achieve high enantiomeric excess.

Lysine Racemase-Mediated Conversions

Lysine racemases are enzymes that catalyze the interconversion of L-lysine and D-lysine. uniprot.orgnih.gov These enzymes can be used to produce a racemic mixture of DL-lysine from L-lysine, which can then be resolved using other enzymes. mdpi.com For example, a two-step enzymatic cascade has been developed where a lysine racemase from Proteus mirabilis first converts L-lysine to DL-lysine. mdpi.com Subsequently, an L-lysine-specific enzyme, such as lysine decarboxylase, is used to selectively degrade the remaining L-lysine, resulting in enantiomerically pure D-lysine. mdpi.comresearchgate.net This method has been shown to produce D-lysine with an enantiomeric excess of over 99%. mdpi.comresearchgate.net

The lysine racemase from the hyperthermophilic bacterium Thermotoga maritima is particularly robust, with an optimal temperature of 85-95°C and an optimal pH of 9.0-10.0. uniprot.org This enzyme also shows activity towards other amino acids like ornithine and alanine (B10760859). uniprot.org

Table 3: Two-Enzyme Cascade for D-Lysine Production

| Enzyme | Source Organism | Function | Result |

| Lysine Racemase | Proteus mirabilis | Racemization of L-lysine to DL-lysine | DL-lysine mixture mdpi.com |

| Lysine Decarboxylase | Engineered E. coli | Asymmetric degradation of L-lysine | Enantiopure D-lysine (ee ≥ 99%) mdpi.com |

D-Amino Acid Aminotransferase Systems

D-amino acid aminotransferases (D-AATs) are enzymes that catalyze the transfer of an amino group from a D-amino acid to a α-keto acid. wikipedia.orgebi.ac.uk These enzymes are involved in the biosynthesis of D-amino acids in various organisms. wikipedia.org In the context of D-lysine synthesis, D-AATs can be part of multi-enzyme systems. For instance, a system coupling a D-amino acid aminotransferase with a glutamate (B1630785) racemase and other enzymes can be used to produce various D-amino acids from their corresponding α-keto acids. mdpi.com

In Pseudomonas putida, D-lysine catabolism involves a D-lysine aminotransferase. asm.org A novel D-amino acid aminotransferase (TM0831) has also been identified in Thermotoga maritima, which is involved in the production of D-amino acids for the bacterium's peptidoglycan cell wall. nih.gov This enzyme exhibits broad substrate specificity and also possesses racemase activity. nih.gov Such enzymes hold potential for the development of novel biocatalytic routes for D-lysine synthesis.

Multi-Enzyme Cascade Systems for Enantiopure D-Lysine Production

The biotechnological synthesis of enantiomerically pure D-lysine using multi-enzyme cascade systems represents a significant advancement over traditional chemical methods. These biocatalytic approaches are lauded for their high efficiency and stereoselectivity under mild reaction conditions, offering a more sustainable and environmentally friendly alternative. researchgate.net Multi-enzyme cascades leverage the spatial proximity of biocatalysts to channel substrates through a series of reactions, which can lower costs, increase catalytic efficiency, and eliminate the need for intermediate separation steps. researchgate.net A particularly effective strategy involves the use of the abundant and industrially overproduced L-lysine as an inexpensive starting material. mdpi.com

A prominent and highly efficient method for producing D-lysine is a two-enzyme cascade system involving deracemization. mdpi.com This process typically unfolds in two main steps:

Racemization of L-Lysine: The process begins with the conversion of L-lysine into a racemic mixture of DL-lysine. This is achieved using a lysine racemase (EC 5.1.1.5), a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L- and D-lysine. mdpi.comuniprot.org Researchers have successfully expressed lysine racemase from organisms like Proteus mirabilis (LYR) in an Escherichia coli host. mdpi.comsci-hub.se This whole-cell biocatalyst efficiently racemizes L-lysine, achieving an approximate 48% yield of D-lysine within the mixture in as little as half an hour. mdpi.com

Asymmetric Degradation of L-Lysine: Following racemization, the L-enantiomer is selectively removed from the DL-lysine mixture. This is accomplished using L-lysine decarboxylase (EC 4.1.1.18), which specifically catalyzes the decarboxylation of L-lysine to produce cadaverine, leaving the D-lysine untouched. mdpi.com Studies have shown that using the crude enzyme extract of lysine decarboxylase is the most effective approach for this step, leading to the production of D-lysine with very high enantiomeric excess. mdpi.comsci-hub.se

Under optimal conditions, this two-step cascade has demonstrated remarkable productivity. Starting with 1710 mmol/L of L-lysine, the system can produce 750.7 mmol/L of D-lysine after one hour of racemization and 30 minutes of decarboxylation. mdpi.com The final product boasts an enantiomeric excess (ee) of over 99% and a molar yield of 48.8%. mdpi.com

Research Findings on Racemase/Decarboxylase Cascade

Detailed studies have optimized this two-enzyme system, investigating factors such as biocatalyst form, pH, temperature, and substrate concentration. The lysine racemase from P. mirabilis expressed in E. coli was found to be most active at 37°C and a pH of 7.0 when used as a whole-cell biocatalyst. mdpi.com The subsequent decarboxylation step using the crude enzyme was also optimized to ensure the complete degradation of the L-isomer. mdpi.com

The efficiency of this cascade is evident in its ability to handle high substrate concentrations, as detailed in the table below.

Table 1: Production of D-Lysine from various L-Lysine concentrations using a two-enzyme cascade system. mdpi.com

| Initial L-Lysine (mmol/L) | Final D-Lysine Titer (mmol/L) | Molar Yield (%) | Cadaverine Produced (mmol/L) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 680 | 287.2 | 46.9 | 383.1 | ≥99 |

| 1026 | 483.2 | 47.1 | 539.5 | ≥99 |

| 1368 | 651.4 | 47.6 | 710.3 | ≥99 |

| 1710 | 750.7 | 48.8 | 783.4 | ≥99 |

Key Enzymes in D-Lysine Production Cascade

The success of this biocatalytic process hinges on the specific functions and properties of the selected enzymes.

Table 2: Characteristics of Key Enzymes in the D-Lysine Cascade System.

| Enzyme | Source Organism | EC Number | Role in Cascade | Optimal Conditions (Biocatalyst) |

|---|---|---|---|---|

| Lysine Racemase | Proteus mirabilis | 5.1.1.5 | Converts L-Lysine to DL-Lysine | pH 7.0, 37°C mdpi.com |

| L-Lysine Decarboxylase | Escherichia coli | 4.1.1.18 | Selectively degrades L-Lysine to Cadaverine | pH 6.0, 45°C mdpi.com |

Other research has explored alternative multi-enzyme systems. One such in vivo system co-expresses L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and formate (B1220265) dehydrogenase (FDH) in E. coli. nih.gov This cascade converts an L-amino acid into its corresponding α-keto acid, which is then reductively aminated to yield the final D-amino acid, a method that has been successfully applied to L-lysine. nih.gov These varied approaches underscore the versatility and potential of multi-enzyme cascades in the stereoselective synthesis of valuable compounds like D-lysine.

Enzymology and Mechanistic Studies of D Lysine Dihydrochloride in Biological Systems

D-Lysine as a Substrate and Product in Enzyme-Catalyzed Reactions

D-Lysine, the D-stereoisomer of the essential amino acid lysine (B10760008), participates in various enzyme-catalyzed reactions, acting as both a substrate for degradation and a product for incorporation into specific structures like bacterial peptidoglycan. The enzymatic processing of D-lysine is crucial for understanding bacterial metabolism and identifying potential targets for antimicrobial agents.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the production of ammonia (B1221849) and hydrogen peroxide. nih.gov DAAO exhibits broad substrate specificity, and D-lysine is a recognized substrate, although the efficiency of its oxidation can vary significantly depending on the enzyme source. nih.govuniprot.org

For instance, D-amino acid oxidase from the yeast Rhodotorula gracilis (RgDAAO) demonstrates activity on basic D-amino acids like D-lysine, but it is substantially lower than its activity on neutral D-amino acids such as D-alanine. nih.gov Similarly, pig kidney DAAO can catalyze the oxidative deamination of D-lysine. uniprot.org The reaction involves the removal of the amino group from the D-lysine, leading to the formation of the corresponding α-keto acid. nih.gov

The kinetic parameters of DAAO with D-lysine as a substrate have been determined for various organisms. These studies reveal that the chemical nature of the D-amino acid side chain significantly influences the enzyme's catalytic efficiency. nih.gov

Table 1: Kinetic Parameters of D-Amino Acid Oxidase with Various Substrates

| Enzyme Source | Substrate | kcat (s⁻¹) | Km (mM) | Reference |

|---|---|---|---|---|

| Pig Kidney | D-Lysine | 0.8 | - | uniprot.org |

| Pig Kidney | D-Arginine | 3.5 | - | uniprot.org |

| Pig Kidney | D-Methionine | 6.8 | - | uniprot.org |

| Pig Kidney | D-Phenylalanine | 16.7 | - | uniprot.org |

| Rhodotorula gracilis | D-Lysine | - | - | nih.gov |

| Rhodotorula gracilis | D-Alanine | - | - | nih.gov |

| Rhodotorula gracilis | D-Glutamate | - | - | nih.gov |

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

The biosynthesis of lysine in most bacteria involves meso-diaminopimelate (meso-DAP), a key component of the peptidoglycan cell wall in Gram-negative bacteria. uniprot.orgwikipedia.orgnih.gov Two enzymes, diaminopimelate (DAP) epimerase and DAP decarboxylase, are central to this pathway. nih.govresearchgate.net

DAP epimerase catalyzes the stereoinversion of LL-diaminopimelate to meso-DAP. nih.govacs.orgwikipedia.org While its primary role is not the direct production of D-lysine, some DAP epimerases, like the one from the hyperthermophile Thermotoga maritima, have been shown to exhibit racemase activity on lysine, suggesting a potential role in D-lysine production in certain organisms. nih.gov

DAP decarboxylase (LysA) specifically catalyzes the final step in the lysine biosynthesis pathway: the decarboxylation of meso-DAP to produce L-lysine. uniprot.orgwikipedia.org This enzyme is highly specific for meso-DAP and is generally not active on other isomers like DD- or LL-DAP, nor does it directly utilize D-lysine as a substrate. uniprot.org However, research into modifying the substrate specificity of DAP decarboxylase from Thermotoga maritima has resulted in variants with new activities towards D-amino acids. nih.gov

Lysine hydroxylases are a class of enzymes, many of which are nonheme iron/α-ketoglutarate-dependent dioxygenases (KDOs), that catalyze the hydroxylation of lysine residues. nih.govacs.org These enzymes are crucial in processes like collagen cross-linking. nih.gov They are generally highly regio- and stereoselective, hydroxylating lysine at specific carbon positions (C3, C4, or C5). nih.govacs.org

While these enzymes primarily act on L-lysine, their substrate specificity has been investigated. Studies on certain L-lysine hydroxylases have shown that they are inert towards D-lysine, indicating a strict stereochemical control in their active sites. nih.gov The binding pocket of these enzymes is structured to specifically accommodate the L-isomer of lysine. nih.govacs.org Recent research has also shed light on the catabolism of D-lysine in some bacteria, such as Pseudomonas putida, where an iron(II)-dependent oxygenase is involved in a later step of the pathway, converting 2-oxoadipate. escholarship.orgbiorxiv.org

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. mdpi.comoup.com This process occurs in two steps: amino acid activation to form an aminoacyl-AMP intermediate, followed by the transfer of the aminoacyl group to the tRNA. mdpi.comoup.com

These enzymes exhibit high stereospecificity, strongly discriminating against D-amino acids to prevent their incorporation into proteins. While aaRSs can sometimes activate D-amino acids, they possess proofreading or editing mechanisms to hydrolyze the incorrectly formed D-aminoacyl-tRNA or D-aminoacyl-AMP. oup.com Although lysyl-tRNA synthetase (LysRS) primarily recognizes L-lysine, the chemical properties of the lysine side chain are thought to have influenced the evolution of LysRS. mdpi.comresearchgate.net There are two distinct classes of LysRS (class I and class II), a unique case of convergent evolution, which underscores the complexity of ensuring specific charging with L-lysine. mdpi.comebi.ac.uk

D-aminopeptidases are enzymes that specifically catalyze the cleavage of an N-terminal D-amino acid from a peptide. wikipedia.org These enzymes play a role in the metabolism of peptides containing D-amino acids. The D-aminopeptidase from Ochrobactrum anthropi is a well-studied example that can hydrolyze a variety of D-amino acid derivatives. nih.gov Its catalytic mechanism involves a serine hydrolase action. nih.gov While their primary substrates are peptides, their specificity for the N-terminal D-amino acid suggests they would be active on peptides containing D-lysine at the N-terminus, contributing to the breakdown and recycling of such molecules.

The MurE ligase is an essential enzyme in bacterial peptidoglycan biosynthesis. It catalyzes the ATP-dependent addition of an amino acid at the third position of the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate precursor. nih.govnih.gov The identity of this third amino acid is a critical determinant of the peptidoglycan structure. In most Gram-negative bacteria, this amino acid is meso-diaminopimelate (meso-DAP), while in many Gram-positive bacteria, like Staphylococcus aureus, it is L-lysine. nih.govasm.org

The MurE enzyme is highly specific to ensure the correct amino acid is incorporated. asm.org For example, the S. aureus MurE shows absolute specificity for L-lysine and has no detectable activity with D-lysine. nih.gov Conversely, the MurE from Chlamydia trachomatis recognizes meso-DAP and shows weaker activity with other substrates, including D-lysine. asm.org The MurE from Verrucomicrobium spinosum is highly specific for meso-DAP and does not incorporate L-lysine. plos.org Interestingly, the MurE from Thermotoga maritima can utilize L-lysine, and to a lesser extent, D-lysine and meso-DAP, highlighting a degree of substrate promiscuity in some species. nih.govsgul.ac.uk This stereochemical control is crucial for the subsequent steps of cell wall synthesis and maturation. nih.govnih.gov

Table 2: Substrate Specificity of MurE Ligases from Various Bacteria

| Bacterial Species | Preferred Substrate | Activity with D-Lysine | Reference |

|---|---|---|---|

| Staphylococcus aureus | L-Lysine | No detectable activity | nih.gov |

| Escherichia coli | meso-DAP | Not specified, but implied to be inactive | nih.govplos.org |

| Chlamydia trachomatis | meso-DAP | Weak activity recognized | asm.org |

| Thermotoga maritima | L-Lysine | 25% efficiency relative to L-lysine | sgul.ac.uk |

| Verrucomicrobium spinosum | meso-DAP | No detectable activity | plos.org |

D-Aminopeptidase Catalysis

Structural Biology of D-Lysine Interacting Enzymes

Enzymes that interact with D-lysine, such as racemases and oxidases, have distinct structural features that facilitate the binding and catalysis of this specific D-amino acid.

Active Site Analysis and Substrate Specificity Determination

The ability of an enzyme to act on D-lysine is determined by the specific architecture of its active site. Two primary examples of D-lysine interacting enzymes are D-amino acid oxidase (DAAO) and lysine racemase.

D-Amino Acid Oxidase (DAAO): DAAO catalyzes the oxidative deamination of D-amino acids. frontiersin.orgfrontiersin.org It exhibits broad substrate specificity, acting on several neutral and basic D-amino acids, but not acidic ones like D-aspartate and D-glutamate. frontiersin.orgnih.gov The active site of DAAO is a well-defined pocket. In human DAAO (hDAAO), while it can oxidize a range of D-amino acids, the best substrates are typically hydrophobic and bulky. frontiersin.org The oxidation of D-lysine by pig kidney DAAO is influenced by pH; at pH 8.3, the reaction is slow and inhibited by the product, which cyclizes spontaneously. oup.com However, at pH 10, this inhibition is overcome, and the enzyme shows maximal activity with D-lysine. oup.com The catalytic efficiency for D-lysine is generally lower than for other substrates like D-alanine or D-proline. uniprot.org

Lysine Racemase: These enzymes catalyze the interconversion between D- and L-lysine and are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govplos.org Crystal structures of lysine-preferred racemases, such as Lyr from Proteus mirabilis and a broad-specificity amino acid racemase (Bar) from Pseudomonas putida, reveal a homodimeric structure. nih.govplos.org Each protomer consists of an N-terminal (α/β)8 barrel and a C-terminal β-stranded domain. nih.govplos.orgnih.gov The active site is a funnel-like cavity located at the interface between the two protomers. nih.govplos.orgnih.gov

Substrate specificity is defined by key residues within this cavity. Site-directed mutagenesis studies have identified that residues on α-helix 10 point into the active site cavity and are crucial for determining substrate preference. nih.govplos.org For example, in lysine-preferred racemases, two catalytic residues, a lysine from one subunit and a tyrosine from the other, are conserved and essential for the racemization reaction. plos.orgnih.gov The specific geometry and chemical nature of the active site pocket accommodate the long, positively charged side chain of lysine. In D-ornithine/lysine decarboxylase (DOKDC), another D-lysine acting enzyme, the active site contains an aspartate residue (Asp-356) that forms an ion pair with the terminal ε-ammonium group of D-lysine, a key interaction for substrate binding. acs.org

Table 1: Key Active Site Features of D-Lysine Interacting Enzymes

| Enzyme | Source Organism | Key Active Site Features | Residues Involved in Specificity | Reference |

|---|---|---|---|---|

| D-Amino Acid Oxidase (DAAO) | Pig Kidney | Active site pocket accommodating basic D-amino acids. Activity is pH-dependent. | Not specified | oup.com |

| Lysine Racemase (Lyr) | Proteus mirabilis | Dimeric interface forming a funnel-like cavity with two catalytic bases. | Residues on α-helix 10. | nih.govplos.org |

| Broad-specificity Amino Acid Racemase (Bar) | Pseudomonas putida | Similar fold to alanine (B10760859) racemase with an (α/β)8 barrel and C-terminal domain. | Conserved Lysine and Tyrosine from opposing subunits. | nih.govplos.orgnih.gov |

| D-Ornithine/Lysine Decarboxylase (DOKDC) | Not specified | Distal binding pocket with a key aspartate residue. | Asp-356 | acs.org |

Coenzyme and Cofactor Dependencies (e.g., Pyridoxal 5'-Phosphate)

The catalytic function of many enzymes that metabolize amino acids, including D-lysine, is reliant on non-protein chemical compounds known as coenzymes or cofactors.

Pyridoxal 5'-Phosphate (PLP): PLP, the active form of vitamin B6, is a versatile coenzyme essential for a wide array of reactions including racemization, transamination, and decarboxylation. wikipedia.orgnih.govfrontiersin.org PLP-dependent enzymes, such as lysine racemase, typically have a conserved lysine residue in the active site. nih.govfrontiersin.org The catalytic cycle begins with the aldehyde group of PLP forming a Schiff base (internal aldimine) with the ε-amino group of this active-site lysine. wikipedia.orgnih.gov When the D-lysine substrate enters the active site, its α-amino group displaces the enzyme's lysine, forming a new Schiff base (external aldimine) with PLP. wikipedia.org This structure acts as an electron sink, stabilizing the carbanionic intermediates that form upon deprotonation of the substrate's α-carbon, which is the key step in racemization. nih.govlibretexts.org In lysine-preferred racemases, structural studies have confirmed the presence of PLP in the active site, validating their PLP-dependent nature. plos.orgnih.gov A conserved arginine and asparagine residue help to correctly orient the PLP cofactor for catalysis. nih.gov

Flavin Adenine Dinucleotide (FAD): D-amino acid oxidase (DAAO) is a flavoprotein that uses FAD as its cofactor. frontiersin.orgfrontiersin.orgwikipedia.org The reaction mechanism involves the FAD-dependent oxidative deamination of the D-amino acid. frontiersin.orgmdpi.com The D-amino acid is first dehydrogenated to an imino acid, with the concomitant reduction of FAD to FADH₂. frontiersin.orgnih.gov The reduced FADH₂ is then reoxidized by molecular oxygen, producing hydrogen peroxide. frontiersin.orgnih.gov The unstable imino acid subsequently hydrolyzes spontaneously to the corresponding α-keto acid and ammonia. nih.gov The interaction between DAAO and its FAD cofactor can be weak; in human DAAO, the enzyme is thought to exist largely in an inactive, cofactor-free (apoenzyme) form. frontiersin.org The binding of a substrate, like D-lysine, stabilizes the FAD-enzyme complex, promoting catalytic activity. frontiersin.org The entire process is a ternary-complex mechanism, and the initial step involves a direct hydride transfer from the α-carbon of the D-amino acid to the N(5) atom of the flavin. frontiersin.org

Table 2: Coenzyme/Cofactor Dependencies of D-Lysine Enzymes

| Enzyme | Coenzyme/Cofactor | Role of Coenzyme/Cofactor | Catalytic Mechanism | Reference |

|---|---|---|---|---|

| Lysine Racemase | Pyridoxal 5'-Phosphate (PLP) | Forms a Schiff base with the substrate to stabilize carbanionic intermediates. | Racemization via deprotonation/reprotonation at the α-carbon. | nih.govplos.orgwikipedia.org |

| D-Amino Acid Oxidase (DAAO) | Flavin Adenine Dinucleotide (FAD) | Acts as a hydride acceptor during substrate oxidation. | Oxidative deamination via hydride transfer from substrate to FAD. | frontiersin.orgfrontiersin.orgnih.gov |

Protein Engineering for Modified D-Lysine Enzyme Function

Protein engineering techniques, including rational design and directed evolution, have been employed to alter the function of D-lysine-interacting enzymes. These modifications aim to change substrate specificity, enhance stability, or improve catalytic efficiency. nih.gov

Engineering D-Amino Acid Oxidase (DAAO): DAAO has been a frequent target for protein engineering. nih.gov Researchers have successfully created DAAO variants with altered substrate specificities. For instance, native DAAOs show low or no activity towards acidic D-amino acids. frontiersin.orgnih.gov Through rational design and directed evolution, variants have been produced that can efficiently oxidize substrates like D-aspartate and D-glutamate. nih.gov One strategy involves "tunnel-pocket engineering," where mutations are introduced to reshape the substrate access tunnel and binding pocket. nih.gov A study on DAAO from Rhodotorula taiwanensis used this approach to create a variant with a more than 2000-fold increase in relative activity towards an unnatural acidic substrate. nih.gov Molecular dynamics simulations revealed that these mutations reshaped the tunnel and corrected the orientation of enzyme-substrate binding. nih.gov Another approach used error-prone PCR to generate random mutants of Rhodotorula gracilis DAAO, successfully identifying variants with a broader substrate range suitable for analytical applications. oup.com

Engineering Racemases: Site-directed mutagenesis has also been applied to racemases to probe and modify their function. nih.govnih.gov In lysine-preferred racemases, mutating the residues in α-helix 10 that define the substrate-binding cavity can alter substrate specificity. nih.govplos.org This provides a structural basis for designing racemases with predetermined substrate preferences. nih.gov In a different enzyme, mandelate (B1228975) racemase, site-directed mutagenesis was used to create a cysteine-free platform. oup.com This allowed for the specific replacement of the catalytic lysine (Lys 166) with a non-natural amino acid analog, γ-thialysine, enabling detailed studies of the enzyme's catalytic mechanism. oup.com Such engineering efforts are crucial for developing enzymes with novel properties for biotechnological applications.

Table 3: Examples of Protein Engineering on D-Amino Acid-Interacting Enzymes

| Enzyme | Engineering Approach | Mutation(s) | Outcome | Reference |

|---|---|---|---|---|

| DAAO (Rhodotorula taiwanensis) | Tunnel-pocket engineering, iterative saturation mutagenesis | M3rd-SHVG (multi-site mutant) | >2000-fold increase in relative activity towards D-phosphinothricin. | nih.gov |

| DAAO (Rhodotorula gracilis) | Directed evolution (error-prone PCR) | L118H | Altered catalytic efficiency, 2-fold decrease in Km for D-Ala. | oup.com |

| Mandelate Racemase (Pseudomonas putida) | Site-directed mutagenesis and chemical modification | K166C, followed by modification to γ-thialysine | Creation of an active enzyme with a non-natural catalytic residue for mechanistic studies. | oup.com |

| Lysine-preferred Racemase (Lyr/Bar) | Site-directed mutagenesis | Mutations in α-helix 10 | Altered substrate specificity (proposed). | nih.gov |

Metabolic Pathway Elucidation and Regulation in Microorganisms and Non Human Model Systems

D-Lysine Biosynthesis Pathways in Prokaryotes

The biosynthesis of lysine (B10760008) in prokaryotes primarily occurs through two main routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.org While the DAP pathway is more widespread, variations exist, and the AAA pathway has been identified in a subset of bacteria and archaea. wikipedia.orgbiorxiv.orgnih.gov

Diaminopimelate Pathway Variants

The diaminopimelate (DAP) pathway is the predominant route for lysine biosynthesis in most bacteria and plants. wikipedia.orgnih.gov This pathway starts from aspartate and proceeds through several enzymatic steps to produce meso-diaminopimelate (m-DAP), a direct precursor to lysine and a crucial component of the peptidoglycan cell wall in many bacteria. biorxiv.orgmarquette.edu

There are four recognized variants of the DAP pathway, which diverge after the formation of tetrahydrodipicolinate (THDP) and converge at the synthesis of m-DAP. researchgate.netfrontiersin.orgfrontiersin.org These variants are:

The Succinylase Pathway: This is the most common variant, utilized by the majority of Gram-negative and many Gram-positive bacteria. marquette.edupnas.org It involves the use of succinylated intermediates. pnas.org

The Acetylase Pathway: This pathway employs acetylated intermediates and is found in a limited number of Bacillus species. marquette.eduasm.org

The Dehydrogenase Pathway: In this variant, m-DAP is synthesized directly from THDP in a single step catalyzed by meso-diaminopimelate dehydrogenase (Ddh). marquette.eduresearchgate.net This high-energy transformation is restricted to a few Bacillus species. marquette.edu

The L,L-Diaminopimelate Aminotransferase (DapL) Pathway: This more recently discovered pathway involves the direct conversion of THDP to L,L-diaminopimelate by the enzyme L,L-diaminopimelate aminotransferase. researchgate.netfrontiersin.org

The final step in all DAP pathway variants is the irreversible decarboxylation of m-DAP to L-lysine, catalyzed by diaminopimelate decarboxylase (LysA). wikipedia.orgresearchgate.net The production of D-lysine would then necessitate the action of a lysine racemase to convert the L-enantiomer.

| Enzyme | Abbreviation | Function | Pathway Variant(s) |

|---|---|---|---|

| Dihydrodipicolinate synthase | DHDPS | Catalyzes the initial condensation reaction. wikipedia.org | All |

| Dihydrodipicolinate reductase | DHDPR | Reduces dihydrodipicolinate to tetrahydrodipicolinate. wikipedia.org | All |

| Tetrahydrodipicolinate N-succinyltransferase | DapD | Involved in the formation of succinylated intermediates. researchgate.net | Succinylase |

| N-succinyl-L,L-diaminopimelate aminotransferase | DapC | Transamination of succinylated intermediates. researchgate.net | Succinylase |

| N-succinyl-L,L-diaminopimelate desuccinylase | DapE | Removes the succinyl group. researchgate.net | Succinylase |

| meso-Diaminopimelate dehydrogenase | Ddh | Directly converts THDP to meso-DAP. researchgate.net | Dehydrogenase |

| L,L-Diaminopimelate aminotransferase | DapL | Converts THDP to L,L-diaminopimelate. researchgate.net | Aminotransferase |

| Diaminopimelate epimerase | DapF | Converts L,L-diaminopimelate to meso-DAP. plos.org | Succinylase, Acetylase, Aminotransferase |

| Diaminopimelate decarboxylase | LysA | Decarboxylates meso-DAP to L-lysine. researchgate.net | All |

Alpha-Aminoadipate Pathway Contributions

The α-aminoadipate (AAA) pathway represents an alternative route for lysine biosynthesis. wikipedia.org Initially thought to be exclusive to fungi and euglenoids, it has since been identified in some prokaryotes, including the thermophilic bacterium Thermus thermophilus and certain archaea. wikipedia.orgbiorxiv.orgasm.org This pathway begins with the condensation of α-ketoglutarate and acetyl-CoA, forming α-aminoadipate as a key intermediate. biorxiv.orgmdpi.com

In prokaryotes like Thermus thermophilus, the conversion of α-aminoadipate to lysine involves a series of reactions that are analogous to the initial steps of arginine biosynthesis. asm.orgnih.gov This suggests an evolutionary link between these two amino acid synthesis pathways. asm.orgnih.gov While the AAA pathway directly synthesizes L-lysine, the subsequent action of a racemase would be required to produce D-lysine.

D-Lysine Catabolic Pathways and Intermediates

Prokaryotes, particularly soil bacteria like Pseudomonas putida, have evolved specific pathways to utilize D-lysine as a carbon and nitrogen source. escholarship.org These catabolic routes are distinct from those for L-lysine and often involve cyclic intermediates. nih.govnih.gov

Delta-Aminovalerate and Pipecolate Pathways

In Pseudomonas putida, D-lysine catabolism is initiated by its conversion to intermediates that enter the pipecolate pathway. asm.orgebi.ac.uk The initial steps can be mediated by a D-lysine aminotransferase (amaC) or a D-lysine dehydrogenase (amaD), leading to the formation of α-keto-ε-aminocaproate, which spontaneously cyclizes to Δ¹-piperideine-2-carboxylate. asm.orgnih.gov This intermediate is then reduced to L-pipecolate. nih.govasm.org

The subsequent steps involve the oxidation of L-pipecolate to Δ¹-piperideine-6-carboxylate (which is in equilibrium with α-aminoadipate-δ-semialdehyde). nih.govebi.ac.uk This is then converted to α-aminoadipate. asm.org This pathway is often referred to as the aminoadipate (AMA) pathway. asm.orgresearchgate.net

While the δ-aminovalerate pathway is the primary route for L-lysine catabolism, involving intermediates like δ-aminovaleramide and δ-aminovalerate, the catabolism of D-lysine proceeds distinctly through the pipecolate pathway. nih.govasm.org However, interconnections between the L- and D-lysine pathways exist, often at the level of lysine racemase, which can interconvert the two enantiomers, and potentially at later stages where metabolic intermediates converge. nih.gov

Links to Central Carbon Metabolism

A critical aspect of D-lysine catabolism is its connection to the central carbon metabolism, enabling the organism to derive energy and biosynthetic precursors from its breakdown. In Pseudomonas putida, the α-aminoadipate generated from the D-lysine catabolic pathway is further metabolized to enter the tricarboxylic acid (TCA) cycle.

Recent research has elucidated a three-enzyme route that connects α-aminoadipate to the TCA cycle intermediate, α-ketoglutarate (also known as 2-oxoglutarate). asm.org This pathway involves the conversion of D-2-aminoadipate to 2-oxoadipate (2OA) by a D-2-aminoadipic acid aminotransferase (PP_4108). Subsequently, 2-oxoadipate is converted to 2-hydroxyglutarate (2HG), a reaction catalyzed by a novel enzyme containing a DUF1338 domain (PP_5260). asm.org Finally, 2-hydroxyglutarate is oxidized to α-ketoglutarate, thereby linking D-lysine catabolism directly to the TCA cycle. This connection allows for the complete mineralization of D-lysine for energy production. researchgate.net

Identification and Characterization of Novel Enzymes in D-Lysine Catabolism

The study of D-lysine metabolism has led to the discovery and characterization of several novel enzymes. High-throughput genetic screens, such as random barcode transposon sequencing (RB-TnSeq), have been instrumental in identifying previously uncharacterized genes involved in this process in Pseudomonas putida. asm.orgnih.gov

A significant finding is the identification of the enzyme PP_5260, which contains a Domain of Unknown Function (DUF1338). asm.org This enzyme was shown to catalyze the conversion of 2-oxoadipate to D-2-hydroxyglutarate, a previously unknown biochemical reaction. researchgate.net This discovery assigned a biological function to the widely distributed DUF1338 protein family. asm.org

Other key enzymes identified and characterized in the D-lysine catabolic pathway of P. putida include:

D-lysine dehydrogenase (amaD/PP3596): A deaminating oxidase that converts D-lysine to α-keto-ε-aminocaproate. asm.org

D-lysine aminotransferase (amaC/PP3590): An alternative enzyme for the initial step of D-lysine catabolism. asm.orgnih.gov

D-2-aminoadipic acid aminotransferase (PP_4108): This enzyme specifically acts on D-2-aminoadipate, converting it to 2-oxoadipate.

PP_4493: An enzyme that putatively oxidizes 2-hydroxyglutarate to α-ketoglutarate, completing the link to the TCA cycle.

The expression of these catabolic genes is often induced by the presence of pathway metabolites, such as D-lysine, indicating a regulated system for the utilization of this amino acid. researchgate.net

| Enzyme (Gene) | Function | Pathway Step |

|---|---|---|

| D-lysine dehydrogenase (amaD/PP3596) | Oxidative deamination of D-lysine. asm.org | D-Lysine → α-keto-ε-aminocaproate |

| D-lysine aminotransferase (amaC/PP3590) | Transamination of D-lysine. asm.orgnih.gov | D-Lysine → α-keto-ε-aminocaproate |

| D-2-aminoadipic acid aminotransferase (PP_4108) | Converts D-2-aminoadipate to 2-oxoadipate. | D-2-Aminoadipate → 2-Oxoadipate |

| DUF1338-containing protein (PP_5260) | Converts 2-oxoadipate to 2-hydroxyglutarate. asm.org | 2-Oxoadipate → 2-Hydroxyglutarate |

| 2-hydroxyglutarate oxidase (PP_4493) | Putatively oxidizes 2-hydroxyglutarate to α-ketoglutarate. | 2-Hydroxyglutarate → α-Ketoglutarate |

Metabolic Flux Analysis and Network Reprogramming

Metabolic flux analysis (MFA) provides a quantitative framework for understanding the intricate network of biochemical reactions within a cell. By measuring the rates (fluxes) of metabolic pathways, researchers can create detailed models of cellular metabolism. researchgate.net This is particularly valuable for elucidating how microorganisms and non-human model systems process specific compounds like D-lysine. When D-lysine becomes available, it can trigger a significant reprogramming of the cell's metabolic network, shifting resources and altering pathway activities to catabolize the new substrate or to leverage it for adaptive advantages. This section explores the use of advanced techniques to map these metabolic shifts and understand the underlying adaptive and regulatory strategies.

Isotopic Tracer Studies for Pathway Elucidation

Isotopic tracer studies are a cornerstone of metabolic flux analysis, enabling the precise tracking of atoms from a labeled substrate as they travel through metabolic pathways. nih.govmdpi.com In the context of D-lysine, using isotopically labeled variants (e.g., containing 13C or 15N) allows for the unambiguous identification of its catabolic intermediates and end products.

In the soil bacterium Pseudomonas putida, which can utilize both L- and D-lysine, labeling studies have been instrumental in defining the distinct catabolic pathways for each enantiomer. nih.govasm.org Research using l-[U-13C, U-15N]lysine confirmed that D-lysine degradation proceeds independently of the primary L-lysine pathway. nih.govasm.orgnih.gov The established D-lysine pathway in P. putida involves the conversion of D-lysine to Δ¹-piperideine-2-carboxylate, which is then reduced to L-pipecolate. nih.govnih.gov Subsequent steps lead to the formation of α-aminoadipate. asm.orgnih.gov These tracer experiments have demonstrated that while a lysine racemase enzyme exists, it does not function at a rate sufficient to support growth for mutants blocked in one pathway by shunting them to the other, confirming the physiological separation of the two routes under normal conditions. nih.gov

Further studies combining genetic and isotopic approaches in P. putida KT2440 have refined this model. The fate of the 13C label from L-lysine revealed not only the conversion to D-lysine via racemization at the start of the pathway but also a previously unknown interconnection where aminoadipate, an intermediate of the D-lysine pathway, is channeled to produce glutarate, an intermediate of the L-lysine pathway. asm.orgnih.gov This highlights the power of isotopic tracers to uncover complex network topologies.

Table 1: Key Intermediates in D-Lysine Catabolism in Pseudomonas putida Identified via Isotopic Labeling

| Metabolite | Role in Pathway | Reference |

|---|---|---|

| Δ¹-piperideine-2-carboxylate | Initial intermediate from D-lysine | nih.govnih.gov |

| L-Pipecolate | Product of Δ¹-piperideine-2-carboxylate reduction | nih.govasm.org |

| Δ¹-piperideine-6-carboxylate (α-aminoadipic semialdehyde) | Intermediate derived from L-pipecolate | nih.gov |

| α-Aminoadipate | Key intermediate formed from the piperideine ring structure | asm.orgnih.gov |

In other microorganisms, such as the hyperthermophilic bacterium Thermotoga maritima, D-lysine is not primarily a catabolic substrate but a crucial building block. nih.gov Isotopic studies could clarify the flux directed towards its synthesis for incorporation into peptidoglycan, a key structural component of the bacterial cell wall. nih.gov

Microbial Metabolic Adaptation to D-Lysine Availability

Microorganisms exhibit remarkable metabolic flexibility, adapting their internal processes to utilize available nutrients and respond to environmental stressors. The availability of D-lysine can trigger specific adaptive responses that go beyond simple catabolism for carbon and nitrogen.

One significant adaptation is the use of lysine for stress protection, a phenomenon termed "lysine harvesting." crick.ac.ukcrick.ac.uk Studies have shown that some microbes, including yeast and the bacterium Bacillus subtilis, can take up large amounts of lysine from their environment to reprogram their redox metabolism. crick.ac.ukcrick.ac.uk This process enhances their defenses against oxidative stress. crick.ac.uk The harvested lysine can be decarboxylated to cadaverine, a reaction that, in some organisms, is linked to the polyamine pathway and results in a metabolic reconfiguration that strengthens stress tolerance. crick.ac.uk

In soil ecosystems, D-amino acids are naturally present from various sources, and their utilization is a common adaptive trait among soil-dwelling bacteria. researchgate.netfrontiersin.org The ability to catabolize D-lysine provides a competitive advantage by unlocking an alternative nutrient source. frontiersin.org Some bacteria, like Pseudopedobacter saltans, adapt to environmental stress such as changes in temperature and pH by modifying their cell membrane composition. frontiersin.org This includes altering the abundance of amino acid-containing lipids, and this bacterium was found to increase the fractional abundance of lysine-containing lipids in response to lower temperature and higher pH. frontiersin.org

Furthermore, in certain specialized bacteria like the hyperthermophile Thermotoga maritima, the adaptation involves incorporating D-lysine directly into its cellular structures. nih.gov This bacterium uses D-lysine, along with L-lysine, in its peptidoglycan, which is an uncommon feature. This suggests an evolutionary adaptation where the use of D-amino acids contributes to the structural integrity and survival in extreme environments. nih.gov

Table 2: Examples of Microbial Adaptations to D-Lysine

| Organism/Group | Adaptive Strategy | Metabolic Consequence | Reference |

|---|---|---|---|

| Yeast, Bacillus subtilis | Lysine Harvesting | Reprogramming of redox metabolism for enhanced oxidative stress defense. | crick.ac.ukcrick.ac.uk |

| Pseudomonas putida | Catabolic Utilization | Use of D-lysine as a sole carbon and nitrogen source via a dedicated pathway. | asm.orgscilit.comasm.org |

| Thermotoga maritima | Structural Incorporation | Synthesis and use of D-lysine as a component of the peptidoglycan cell wall. | nih.gov |

| Pseudopedobacter saltans | Membrane Modification | Increased abundance of lysine-containing lipids in the cell membrane in response to cold and alkaline stress. | frontiersin.org |

Regulatory Mechanisms of D-Lysine Metabolism

In Pseudomonas putida, the expression of genes involved in D-lysine catabolism is inducible. Key enzymes in the pathway, such as pipecolate oxidase, are induced by the presence of D-lysine. nih.gov Genetic studies have identified specific operons that are expressed when cells are grown on D-lysine. asm.org For instance, the dpkA amaC operon is transcribed in response to D-lysine availability. asm.org The regulation of these genes is complex, with evidence for cross-induction by L-lysine, a phenomenon that may be mediated by lysine racemase, suggesting a mechanism for maintaining regulatory patterns even if a pathway is not actively supporting growth. nih.gov

A widespread regulatory mechanism in bacteria for controlling amino acid metabolism is the use of riboswitches. A specific RNA element, known as the LYS element, has been identified in the 5' untranslated regions of genes related to lysine biosynthesis and transport in a wide range of bacteria. nih.govresearchgate.net This RNA structure can directly bind to a lysine-related metabolite, causing a conformational change that typically terminates transcription or blocks translation, thereby down-regulating the pathway when lysine is abundant. nih.govresearchgate.net While primarily studied in the context of L-lysine biosynthesis, such mechanisms could potentially be adapted to regulate D-lysine catabolic pathways or transport systems.

Transcriptional regulators also play a crucial role. In E. coli, the LysR family of transcription factors is central to controlling lysine biosynthesis. embopress.org In P. putida, a putative regulator belonging to the RpiR family has been found located near the D-lysine catabolic genes, suggesting it may control their expression in response to D-lysine or its intermediates. asm.org

Finally, post-translational modifications like lysine acetylation provide a mechanism for rapid metabolic adjustment. nih.govfrontiersin.org Acetylation can quickly alter the activity of metabolic enzymes, allowing bacteria to swiftly adapt their physiological state to environmental changes. nih.gov This form of regulation could modulate the activity of enzymes in the D-lysine pathway in response to cellular energy status or substrate availability.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of D-Lysine dihydrochloride (B599025) from complex mixtures. Various chromatographic techniques are employed, each offering specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the enantiomeric purity of lysine (B10760008). The separation of D- and L-lysine is essential, as the biological functions and metabolic pathways of the two enantiomers can differ significantly. Direct analysis of underivatized amino acids is often preferred to avoid the introduction of impurities and additional steps associated with derivatization. sigmaaldrich.com

Chiral stationary phases (CSPs) are central to the HPLC-based separation of enantiomers. chromatographyonline.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of native amino acids. sigmaaldrich.comchromatographytoday.com These CSPs are compatible with a range of mobile phases, including both organic and aqueous systems, making them suitable for the separation of polar and ionic compounds like lysine. sigmaaldrich.com The enantioselectivity can be influenced by the composition of the mobile phase, with factors like the concentration of the organic modifier playing a key role in retention and resolution. sigmaaldrich.com For instance, a mobile phase system of methanol (B129727) and water can be used to resolve lysine enantiomers on a teicoplanin-based column. hplc.eu

The development of a single, robust HPLC method capable of resolving a wide array of common amino acid enantiomers simplifies analytical workflows. sigmaaldrich.com Research has demonstrated that by using a teicoplanin-based CSP, it is possible to achieve baseline separation of D- and L-lysine. researchgate.net The elution order of the enantiomers can be a key piece of information, and in many systems, the D-enantiomer elutes after the L-enantiomer. hplc.eu The enantiomeric excess (ee) is a critical parameter derived from these analyses, with high-purity D-Lysine hydrochloride achieving an ee of 99.7%.

Table 1: HPLC Conditions for Enantiomeric Separation of Lysine

| Parameter | Condition | Reference |

| Column | Astec® CHIROBIOTIC® T | sigmaaldrich.com |

| Mobile Phase | Water/Methanol (e.g., 40/60 v/v) | hplc.eu |

| Detection | Mass Spectrometry (MS) | sigmaaldrich.com |

| Result | Baseline separation of D- and L-Lysine | researchgate.net |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since amino acids like D-lysine are non-volatile, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis. conicet.gov.arlmaleidykla.lt This process typically involves esterification followed by acylation. researchgate.net For example, a two-step derivatization can be employed where lysine is first esterified and then acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net

The choice of derivatization reagents and reaction conditions is crucial for achieving complete and reproducible conversion of the analyte. conicet.gov.ar The resulting derivatives can then be separated on a GC column, often a capillary column coated with a specific stationary phase, and detected by a mass spectrometer (GC-MS). lmaleidykla.ltresearchgate.net This combination allows for both the separation and identification of the derivatized amino acids. nih.gov

Temperature programming is often used in the GC method to achieve optimal separation of the various amino acid derivatives within a reasonable timeframe. conicet.gov.ar While GC-MS is a well-established method for amino acid analysis, challenges can arise with certain amino acids. For instance, lysine derivatives may not elute under certain GC conditions, requiring careful optimization of the method. conicet.gov.ar

Ion-exchange chromatography (IEX) is a widely used method for the separation and purification of biomolecules, including amino acids like lysine, based on their net charge. waters.comlcms.cz The charge of lysine is pH-dependent due to its amino and carboxyl groups. jmb.or.kr At a pH below its isoelectric point, lysine carries a net positive charge and can be separated using a cation-exchange column, which has a negatively charged stationary phase. waters.compearson.com

The separation process involves adsorbing the charged lysine molecules to the ion-exchange resin and then eluting them by changing the pH or increasing the salt concentration of the mobile phase. jmb.or.krpearson.com For example, in cation-exchange chromatography, a salt gradient can be used to elute the bound proteins. waters.com The strength of the interaction between lysine and the stationary phase can be modulated by adjusting the pH of the feed solution. jmb.or.kr Research has shown that adsorbing lysine at a pH where it is predominantly in its monovalent cationic form can increase the adsorption capacity of the resin compared to adsorption at a lower pH where it exists as a divalent cation. jmb.or.kr

Ion-exchange chromatography is not only a powerful analytical tool but is also scalable for the purification of lysine from complex mixtures such as fermentation broths. researchgate.net The efficiency of the separation and the recovery of lysine can be influenced by parameters such as feed volume, flow rate, and temperature. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Mass Spectrometry (MS) for Tracing and Identification

Mass spectrometry (MS) is a highly sensitive and specific technique that plays a pivotal role in the analysis of D-Lysine dihydrochloride. It is used for identification, quantification, and tracing the metabolic fate of this compound in complex biological systems.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful MS-based quantitative proteomics strategy that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. thermofisher.comnih.gov In this approach, one cell population is grown in a medium containing the "light" (natural abundance) form of an amino acid, while the other is grown in a medium containing a "heavy" isotope-labeled version of the same amino acid, such as ¹³C- or ¹⁵N-labeled lysine. thermofisher.comsigmaaldrich.com

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the cell populations are mixed. sigmaaldrich.comisotope.com The proteins are then extracted, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by MS. nih.govisotope.com Peptides containing the light and heavy amino acids will appear as pairs of peaks with a specific mass difference, and the ratio of their intensities provides a precise measure of the relative abundance of the protein in the two cell populations. nih.gov

The use of D-lysine in SILAC is less common than L-lysine, as protein synthesis primarily incorporates L-amino acids. However, stable isotope-labeled D-lysine can be a valuable tool for specific research applications, such as studying the metabolism and incorporation of D-amino acids. Another related technique is stable isotope dimethyl labeling, which chemically modifies the primary amines of peptides, including the ε-amino group of lysine, to introduce isotopic tags for quantification. acs.org

Table 2: Common Stable Isotopes Used in Lysine Labeling for MS

| Isotope | Common Labeled Form | Application | Reference |

| ¹³C | L-Lysine-¹³C₆ | SILAC | nih.gov |

| ¹⁵N | L-Lysine-¹⁵N₂ | SILAC | sigmaaldrich.com |

| ²H (Deuterium) | d₃Me-AA-PFP derivatives | GC-MS | researchgate.net |

This table is interactive. Click on the headers to sort.

Metabolomics aims to comprehensively identify and quantify the small molecule metabolites within a biological system. nih.gov Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary analytical platform in metabolomics due to its high sensitivity and broad coverage of metabolites. nih.govthno.org

The analysis of D-lysine and its derivatives is an important aspect of metabolomic profiling, as D-amino acids can be indicative of specific metabolic states or disease processes. uantwerpen.bemdpi.com Untargeted metabolomics approaches can reveal alterations in the levels of D-lysine in different biological samples, such as in studies comparing healthy and diseased states. uantwerpen.be For instance, metabolomic profiling has been used to discriminate between transformed and non-transformed colon cell lines, where L/D-Lysine was one of the metabolites considered. uantwerpen.be

For accurate quantification and identification, targeted metabolomics methods can be developed. These methods often involve the use of stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response. researchgate.net The identification of metabolites is typically confirmed by comparing their mass spectra and retention times to those of authentic standards or by using spectral libraries and databases. thno.org The development of sensitive analytical methods has enabled the determination of D-lysine concentrations in various biological matrices, including human urine. mdpi.com

Stable Isotope Labeling and Quantitative Proteomics

Spectroscopic Techniques for Structural and Conformational Research

Spectroscopic methods are indispensable for elucidating the molecular structure and conformation of D-Lysine dihydrochloride. These techniques provide detailed information about the atomic arrangement, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of D-Lysine dihydrochloride in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom. chemicalbook.commedchemexpress.com

In the context of positional analysis, Deuterium (B1214612) (²H) NMR is particularly valuable, especially when using isotopically labeled compounds like DL-Lysine-d9 dihydrochloride. In such cases, the absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, for instance at δ 3.02 (α-CH₂) and δ 1.72 (ε-CH₂), confirms the successful incorporation of deuterium at these positions. This isotopic labeling allows researchers to track the molecule in biological systems and study its metabolic fate. Furthermore, studies on lysine-based dendrimers have shown that hydrogen-deuterium exchange can be monitored by observing changes in the ¹H NMR spectra upon heating in D₂O, indicating the lability of certain protons. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Lysine Derivatives

| Nucleus | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | α-CH | ~4.05 | rsc.org |

| ¹H | ε-CH₂ | ~2.90 | rsc.orgscielo.br |

| ¹H | β,γ,δ-CH₂ | ~1.3-1.9 | rsc.org |

| ¹³C | C=O | ~181 | rsc.org |

| ¹³C | Cα | ~53 | rsc.org |

| ¹³C | Cε | ~41 | rsc.org |

| ¹³C | Cβ, Cγ, Cδ | ~27-33 | rsc.org |

Note: Chemical shifts can vary depending on the solvent, pH, and specific lysine derivative.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of lysine hydrochloride typically shows characteristic absorption bands corresponding to the various functional groups. researchgate.net For instance, stretching vibrations of the amine groups (N-H) are observed, along with the symmetric and asymmetric stretching of the methylene (B1212753) (CH₂) groups. scielo.br The carbonyl (C=O) stretching of the carboxylic acid group and the C-N stretching of the amine are also prominent features in the spectrum. scielo.br These spectral signatures serve as a fingerprint for the molecule, confirming its chemical identity and purity. fishersci.com

Table 2: Characteristic FTIR Absorption Bands for Lysine Hydrochloride

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (NH₃⁺) | Stretching | ~3170 | scielo.br |

| Methylene (CH₂) | Asymmetric Stretching | ~2981 | scielo.br |

| Methylene (CH₂) | Symmetric Stretching | ~2894 | scielo.br |

| Carbonyl (C=O) | Stretching | ~1690 | scielo.br |

| Amine (NH) | In-plane Bending | ~1588 | scielo.br |

| C-N | Stretching | ~1148 | scielo.br |

Note: The exact positions of the absorption bands can be influenced by the crystalline environment and hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed to monitor reactions involving D-Lysine dihydrochloride, particularly those that result in a change in chromophores. While lysine itself does not have a strong absorption in the UV-Vis region, its reaction with certain reagents can produce colored products that can be quantified. For example, the reaction of lysine with ninhydrin (B49086) produces a colored compound, and the absorbance of this product can be measured to determine the concentration of lysine. researchgate.net This technique is also valuable for studying enzyme kinetics where the substrate or product of a reaction involving lysine absorbs light in the UV-Vis range. ipinnovative.com Studies have shown that the aggregation state of lysine in solution can also be monitored by changes in the UV-Vis absorption spectra. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Other Physico-Chemical Characterization Methods for Research Samples

Beyond spectroscopic techniques, other physico-chemical methods are essential for a complete characterization of D-Lysine dihydrochloride research samples.

Potentiometric titration is a standard method used to determine the concentration of an acid or base in a solution and to determine the pKa values of ionizable groups. For D-Lysine dihydrochloride, which has two amino groups and one carboxylic acid group, potentiometric titration can be used to determine the pKa values of these functional groups. rsc.org The titration curve would show distinct equivalence points corresponding to the titration of the carboxylic acid and the two amino groups. researchgate.net This information is crucial for understanding the charge state of the molecule at a given pH, which influences its solubility, stability, and interaction with other molecules. The titration of lysine hydrochloride with a strong base like sodium hydroxide (B78521) would allow for the determination of the pKa values of the α-amino and ε-amino groups. Conversely, titration with a strong acid can be used to determine the pKa of the carboxyl group. regulations.govscribd.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| D-Lysine dihydrochloride |

| DL-Lysine-d9 dihydrochloride |

| L-lysine hydrochloride |

| D-Lysine |

| L-lysine |

| Lysine |

| Sodium hydroxide |

Polarimetric Measurements for Optical Activity and Purity

Polarimetry is a crucial analytical technique for characterizing chiral molecules like D-Lysine dihydrochloride. It measures the rotation of plane-polarized light as it passes through a solution of the compound. This rotation, known as optical rotation, is an intrinsic property of a chiral substance and is directly proportional to its concentration in the path of the light. The specific rotation, [α], is a standardized measure of this property.

For D-Lysine dihydrochloride, the specific rotation is a key indicator of its enantiomeric purity. The D-enantiomer rotates plane-polarized light in the opposite direction (levorotatory, indicated by a negative sign) to its L-enantiomer counterpart (dextrorotatory, indicated by a positive sign). Therefore, a measured specific rotation that deviates from the established value for the pure D-enantiomer can indicate the presence of the L-isomer as an impurity.

Research and quality control laboratories routinely use polarimetry to confirm the identity and purity of D-Lysine dihydrochloride. The measurements are typically performed at a specific temperature (e.g., 20°C) and wavelength of light (e.g., the sodium D-line at 589 nm), with the sample dissolved in a specified solvent, such as 5N or 6N hydrochloric acid (HCl). srlchem.comthermofisher.com The specific rotation values for D-Lysine dihydrochloride are consistently reported within a narrow negative range, confirming its levorotatory nature. srlchem.comthermofisher.comsrlchemicals.comchemimpex.com Any significant deviation from this range would suggest contamination, potentially with L-Lysine or other optically active substances. The polarimetric method is recognized for its accuracy and specificity in determining the purity of amino acids. cabidigitallibrary.org

Table 1: Reported Specific Rotation Values for D-Lysine dihydrochloride

| Specific Rotation [α] | Temperature (°C) | Concentration (c) | Solvent | Source(s) |

|---|---|---|---|---|

| -19° to -22° | 20 | 5 | 5N HCl | thermofisher.com |

| -20° to -21° | Not Specified | 5 | 5N HCl | srlchem.comsrlchemicals.com |

| -20° to -21.5° | 20 | 8 | 6N HCl | chemimpex.com |

| -19.0° to -23.0° | 20 | 1 | 1.6N HCl | carlroth.com |

Thermal Analysis for Material Stability Research

Thermal analysis techniques are indispensable for investigating the stability and solid-state properties of materials like D-Lysine dihydrochloride. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is particularly useful for determining the thermal stability and decomposition profile of a compound. For D-Lysine dihydrochloride, TGA can reveal the temperatures at which the material begins to degrade.

Studies have shown that amino acids, including lysine, typically decompose at elevated temperatures. nih.gov A TGA curve for a lysine compound would show a stable mass up to a certain temperature, followed by a significant loss of mass, indicating decomposition. researchgate.net For instance, research on L-lysine hydrochloride has identified decomposition beginning at temperatures above 200°C. researchgate.net While specific TGA data for the D-isomer is less common in publicly available literature, the thermal behavior is expected to be similar to its L-counterpart due to their identical chemical composition and bonding, differing only in stereochemistry. The presence of water in hygroscopic samples can also be detected by an initial mass loss at lower temperatures, as seen in studies of L-lysine. nih.gov

Differential Scanning Calorimetry (DSC)